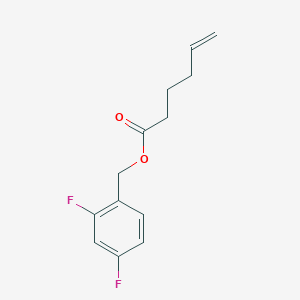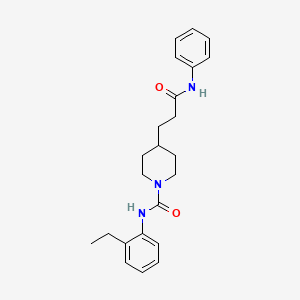![molecular formula C33H48N2O2 B5192532 3-[2-(Octadecyloxy)phenyl]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B5192532.png)
3-[2-(Octadecyloxy)phenyl]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Octadecyloxy)phenyl]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is a chemical compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an octadecyloxy group attached to a phenyl ring, which is further connected to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Octadecyloxy)phenyl]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine. The reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability. The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The scalability of the synthesis method ensures that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Octadecyloxy)phenyl]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyrazole derivatives
Scientific Research Applications
3-[2-(Octadecyloxy)phenyl]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of various pyrazole derivatives, which have applications in materials science and organic synthesis.
Medicine: The compound and its derivatives are investigated for their potential use in drug development, particularly for their therapeutic properties.
Industry: In the textile industry, pyrazole derivatives are used as fluorescent whitening agents.
Mechanism of Action
The mechanism of action of 3-[2-(Octadecyloxy)phenyl]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological or chemical context in which the compound is used. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with their metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[2-(Octadecyloxy)phenyl]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one include other pyrazole derivatives such as:
- 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazoles
- 3-(1-Isonicotinoyl-3-(substituted-2-phenyl-1H-indol-3-yl)-1H-pyrazol-5-yl)-2H-chromen-2-one derivatives
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the octadecyloxy group, which imparts distinct physical and chemical properties. These properties can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications that other pyrazole derivatives may not be able to fulfill.
Properties
IUPAC Name |
5-(2-octadecoxyphenyl)-2-phenyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H48N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-27-37-32-26-21-20-25-30(32)31-28-33(36)35(34-31)29-23-18-17-19-24-29/h17-21,23-26H,2-16,22,27-28H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUQXHPFFFNLBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=CC=C1C2=NN(C(=O)C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H48N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-(2,6-dimethoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5192455.png)
![4-chloro-N-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5192465.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-4-methylbenzamide](/img/structure/B5192469.png)
![3-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}propanoic acid](/img/structure/B5192475.png)
![N-[2-(4-fluorophenyl)ethyl]-4-[1-(2-methoxyacetyl)piperidin-4-yl]oxybenzamide](/img/structure/B5192476.png)
![5-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5192485.png)
![1-[4-(2-Methoxyphenoxy)butyl]-4-methylpiperidine;oxalic acid](/img/structure/B5192492.png)
![Ethyl 1-[(2-prop-2-enoxyphenyl)methyl]piperidine-3-carboxylate](/img/structure/B5192507.png)

![(5E)-1-(3-ethoxyphenyl)-5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5192521.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-chloro-6-methoxyphenyl methanesulfonate](/img/structure/B5192527.png)
![(2,4-Dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-(1-ethylbenzimidazol-2-yl)diazene](/img/structure/B5192539.png)


